2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane
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Overview
Description
2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane is a chemical compound known for its unique structure and properties It is characterized by the presence of nitro groups and methoxy groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane typically involves the reaction of 2-methyl-2-nitropropane with formaldehyde and a suitable nitroalkane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then isolated and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be oxidized to form corresponding nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides, thiols, or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The methoxy groups can also influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-2-methylpropan-1-amine hydrochloride
- 1-Methoxy-2-methyl-2-propanol
- 2-Methyl-2-nitro-1-propanol
Uniqueness
2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research applications.
Properties
CAS No. |
6263-70-3 |
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Molecular Formula |
C9H18N2O6 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane |
InChI |
InChI=1S/C9H18N2O6/c1-8(2,10(12)13)5-16-7-17-6-9(3,4)11(14)15/h5-7H2,1-4H3 |
InChI Key |
JQHRDDOWVBEGHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCOCC(C)(C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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